molecular formula C10H11ClN2O B2873396 (1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride CAS No. 1676088-56-4

(1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride

Cat. No.: B2873396
CAS No.: 1676088-56-4
M. Wt: 210.66
InChI Key: GNRUGHRKUSMOBX-JLHYYAGUSA-N
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Description

(1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride is an organic compound with a complex structure that includes a hydrazonoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride typically involves the reaction of 3-methylphenylhydrazine with an appropriate acyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3-methylphenylhydrazine+acyl chloride(1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride\text{3-methylphenylhydrazine} + \text{acyl chloride} \rightarrow \text{this compound} 3-methylphenylhydrazine+acyl chloride→(1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazonoyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the hydrazonoyl chloride group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride exerts its effects involves interactions with specific molecular targets. The hydrazonoyl chloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its use in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: This compound has a similar aromatic structure but different functional groups.

    2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide: Another compound with a complex structure and potential biological activity.

Uniqueness

(1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride is unique due to its hydrazonoyl chloride functional group, which imparts distinct reactivity and potential applications in synthesis and research. Its ability to undergo various chemical reactions and form covalent bonds with biomolecules sets it apart from other similar compounds.

Properties

IUPAC Name

(1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-7-4-3-5-9(6-7)12-13-10(11)8(2)14/h3-6,12H,1-2H3/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRUGHRKUSMOBX-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C(\C(=O)C)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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